Home > Products > Screening Compounds P146149 > Methyllycaconitine (citrate)
Methyllycaconitine (citrate) -

Methyllycaconitine (citrate)

Catalog Number: EVT-10919441
CAS Number:
Molecular Formula: C43H58N2O17
Molecular Weight: 874.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Methyllycaconitine is classified as a norditerpenoid alkaloid. It is primarily sourced from various species of the Delphinium genus, which are known for their toxic properties attributed to these alkaloids. The compound's full chemical name is [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate, with a CAS number of 351344-10-0 .

Synthesis Analysis

Methods and Technical Details

The synthesis of methyllycaconitine involves several steps that typically include the extraction of the alkaloid from plant sources followed by purification processes. For instance, one method involves using long-column chromatography to isolate methyllycaconitine from Delphinium ajacis seeds. The extracted compound can then be stabilized as its citrate salt through crystallization processes .

In laboratory settings, various analogs of methyllycaconitine have been synthesized to explore structure-activity relationships. A notable synthesis route includes the conversion of succinic acids into corresponding anhydrides, which are then reacted with anthranilic acid to yield substituted methyllycaconitines .

Molecular Structure Analysis

Structure and Data

Methyllycaconitine citrate has a complex molecular structure characterized by multiple functional groups including methoxy and hydroxyl groups. The molecular formula is C₃₇H₅₀N₂O₁₀·C₆H₈O₇ with a molecular weight of approximately 874.93 g/mol .

The structural representation includes:

  • A core aconitane framework.
  • Multiple methoxy groups contributing to its hydrophobic characteristics.
  • A pyrrolidine moiety that plays a critical role in receptor binding.
Chemical Reactions Analysis

Reactions and Technical Details

Methyllycaconitine primarily acts as an antagonist at nicotinic acetylcholine receptors, particularly the alpha-7 subtype. Its binding affinity is notably high (Ki = 1.4 nM), indicating strong inhibitory potential against receptor activation .

In biochemical assays, methyllycaconitine has been shown to inhibit receptor-mediated responses in neuronal systems, thereby reducing synaptic efficacy and blocking neuromuscular transmission . The compound's mechanism involves competitive inhibition at the receptor site.

Mechanism of Action

Process and Data

The mechanism of action for methyllycaconitine centers on its ability to bind selectively to alpha-7 nicotinic acetylcholine receptors. Upon binding, it prevents acetylcholine from activating these receptors, leading to decreased neurotransmission in areas such as the hippocampus and striatum. This antagonistic action can modulate synaptic plasticity and has implications for cognitive processes like memory acquisition .

Research indicates that low doses of methyllycaconitine can paradoxically enhance glutamate release under certain conditions, suggesting a complex role in synaptic modulation beyond simple antagonism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyllycaconitine citrate appears as a white crystalline solid with high purity (>95%) . It is soluble in water and dimethyl sulfoxide (DMSO), making it suitable for various experimental applications.

Key physical properties include:

  • Melting Point: Not specified but typically stable under recommended storage conditions.
  • Storage Conditions: Should be stored at -20°C to maintain stability and prevent degradation.

Chemical properties:

  • Reactivity: Exhibits stability under normal laboratory conditions but should be protected from light and oxygen.
Applications

Scientific Uses

Methyllycaconitine citrate is widely used in neuroscience research as a selective antagonist for alpha-7 nicotinic acetylcholine receptors. Its applications include:

  • Investigating the role of nicotinic receptors in cognitive functions and neurodegenerative diseases.
  • Studying the effects of nicotinic antagonism on synaptic transmission and plasticity.
  • Exploring therapeutic potentials for conditions like schizophrenia or Alzheimer's disease where cholinergic dysfunction is implicated .

Additionally, it has been utilized in studies examining drug-induced neurotoxicity and protective mechanisms against substances like methamphetamine .

Neuropharmacology of α7 Nicotinic Acetylcholine Receptor Antagonism

Molecular Mechanisms of α7 Nicotinic Acetylcholine Receptor Channel Blockade

Methyllycaconitine citrate binds with high affinity (Ki = 1.4 nM) to the orthosteric agonist-binding site of α7 nicotinic acetylcholine receptors, competitively inhibiting acetylcholine activation. This site resides at the subunit interface of the homopentameric receptor, where the anthranilate ester moiety of methyllycaconitine citrate engages in critical interactions with loop C residues in the extracellular domain [8] [9]. Specifically, crystallographic studies reveal that the N-phenyl succinimide group of methyllycaconitine citrate nests within a hydrophobic pocket formed by serine-92, methionine-122, lysine-141, glutamine-184, and aspartate-195 from the principal subunit face, while glutamine-36 and serine-165 from the complementary subunit face contribute to binding stability [9]. The tertiary amine of methyllycaconitine citrate forms a cation-π interaction with tryptophan-148, analogous to acetylcholine binding but with higher steric constraint that prevents channel gating [8]. Mutation of aspartate-101 in the extracellular vestibule significantly reduces methyllycaconitine citrate efficacy, confirming its role in binding stabilization [6].

Table 1: Molecular Interactions of Methyllycaconitine Citrate at α7 Nicotinic Acetylcholine Receptors

Receptor DomainAmino Acid ResiduesInteraction TypeFunctional Consequence
Principal faceSerine-92, Methionine-122, Lysine-141, Glutamine-184, Aspartate-195Hydrophobic pocketAnchors N-phenyl succinimide moiety
Complementary faceGlutamine-36, Serine-165Hydrogen bondingStabilizes ester linkage
Loop C regionTryptophan-148Cation-π interactionBlocks agonist-induced gating
Extracellular vestibuleAspartate-101ElectrostaticBinding affinity modulation

Selectivity Profiling Across Nicotinic Receptor Subtypes (α4β2, α6β2)

Methyllycaconitine citrate exhibits >1,000-fold selectivity for α7 nicotinic acetylcholine receptors over α4β2 subtypes in radioligand binding assays, though electrophysiological studies reveal nuanced subtype discrimination. At α4β2 nicotinic acetylcholine receptors, methyllycaconitine citrate demonstrates non-competitive inhibition with IC₅₀ values of 7.15 μM for (α4)₂(β2)₃ and 4.66 μM for (α4)₃(β2)₂ stoichiometries, indicating preferential interaction with the α4-α4 binding interface [3] [10]. This differential activity stems from structural variations in the complementary subunit: α4β2 nicotinic acetylcholine receptors lack key aromatic residues (e.g., tryptophan-148) crucial for methyllycaconitine citrate binding at α7 nicotinic acetylcholine receptors [8]. At α6β2 nicotinic acetylcholine receptors, methyllycaconitine citrate inhibits acetylcholine-evoked currents with IC₅₀ ~40 nM, indicating moderate selectivity over α4β2 but lower than α7 [4]. The selectivity profile derives from methyllycaconitine citrate's rigid molecular architecture, which optimally complements the larger orthosteric pocket and unique loop C conformation of α7 nicotinic acetylcholine receptors versus heteromeric subtypes [9] [10].

Table 2: Methyllycaconitine Citrate Selectivity Across Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeIC₅₀ (Electrophysiology)Inhibition MechanismKey Structural Determinants
α7 homomeric1.4 - 11.2 nMCompetitiveTryptophan-148, Aspartate-101
α4β2 (α4)₃(β2)₂4.66 μMNon-competitiveα4-α4 interface residues
α4β2 (α4)₂(β2)₃7.15 - 21.1 μMMixedα4-β2 interface residues
α6β2~40 nMUndeterminedα6-specific loop E residues

Allosteric Modulation versus Orthosteric Binding Dynamics

Although methyllycaconitine citrate primarily acts as an orthosteric antagonist at α7 nicotinic acetylcholine receptors, it exhibits concentration-dependent allosteric interactions with type II positive allosteric modulators. Co-application with PNU-120596—a positive allosteric modulator that binds transmembrane sites—paradoxically reduces methyllycaconitine citrate efficacy by stabilizing receptor conformations resistant to channel blockade [1] [6]. Picomolar methyllycaconitine citrate concentrations potentiate α7 nicotinic acetylcholine receptor responses in hippocampal neurons, suggesting biphasic modulation where sub-saturational binding enhances agonist sensitivity [5]. Kinetic analyses reveal methyllycaconitine citrate dissociates from α7 nicotinic acetylcholine receptors 50-fold slower than acetylcholine (τ = 15 minutes versus 20 ms), explaining its insurmountable antagonism despite competitive binding [8]. This prolonged binding is attributed to deep penetration of its anthranilate ester into the vestibule region, creating additional hydrophobic contacts absent in smaller antagonists [9].

Voltage-Independent Antagonism in Synaptic Transmission

Methyllycaconitine citrate inhibits α7 nicotinic acetylcholine receptor-mediated currents independently of membrane potential, contrasting voltage-sensitive channel blockers like mecamylamine. This voltage independence was demonstrated by consistent inhibition across holding potentials from -100 mV to +50 mV in hippocampal slice recordings [5] [8]. The molecular basis involves extracellular binding distal to the transmembrane electric field, preventing direct occlusion of the ion pore. Consequently, methyllycaconitine citrate preferentially affects synaptic over extrasynaptic α7 nicotinic acetylcholine receptors by competing with acetylcholine during quantal release without altering channel conductance properties [8]. In striatal microcircuits, 20 nM methyllycaconitine citrate abolishes nicotine-evoked glutamate release without affecting GABAergic transmission, confirming subtype-specific synaptic blockade [7]. This voltage-independent profile enables precise pharmacological dissection of α7 nicotinic acetylcholine receptor contributions to synaptic plasticity without perturbing voltage-gated ion channels [5].

Properties

Product Name

Methyllycaconitine (citrate)

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C43H58N2O17

Molecular Weight

874.9 g/mol

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1

InChI Key

INBLZNJHDLEWPS-OULUNZSJSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.